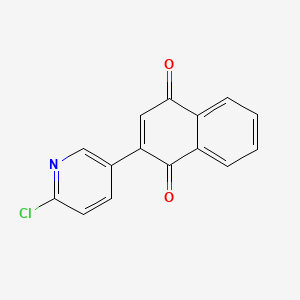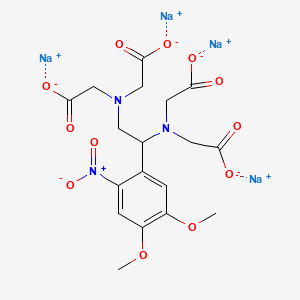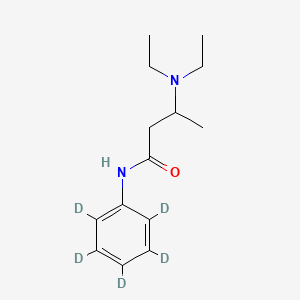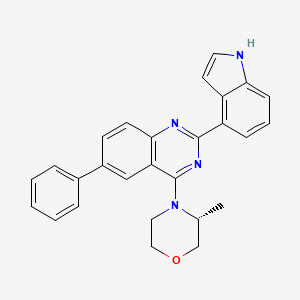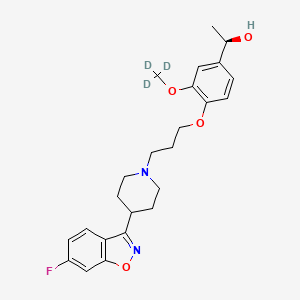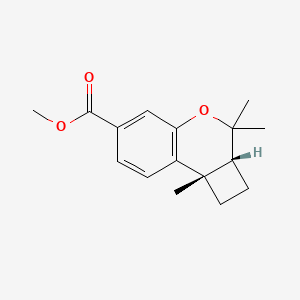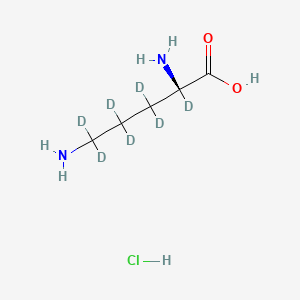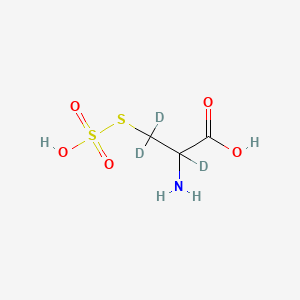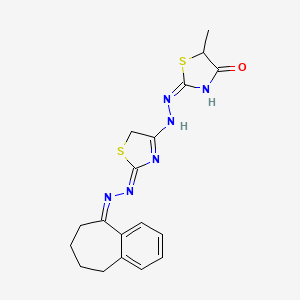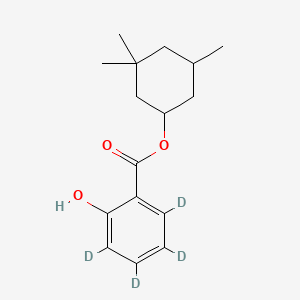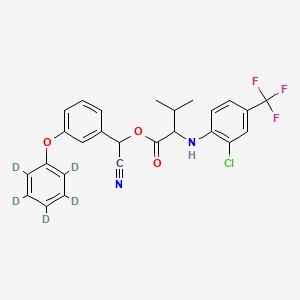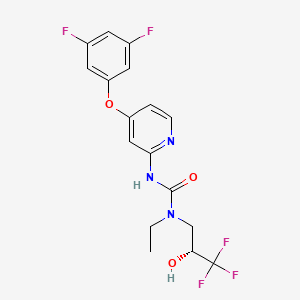
MrgprX2 antagonist-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MrgprX2 antagonist-2 is a small molecule compound that inhibits the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed on mast cells and is involved in various allergic and inflammatory responses. The inhibition of MRGPRX2 can potentially mitigate conditions such as chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MrgprX2 antagonist-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. The reaction conditions typically include controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
MrgprX2 antagonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Applications De Recherche Scientifique
MrgprX2 antagonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of MRGPRX2 inhibitors.
Biology: Employed in research to understand the role of MRGPRX2 in mast cell activation and its implications in allergic and inflammatory responses.
Medicine: Investigated for its potential therapeutic applications in treating conditions like chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders.
Industry: Utilized in the development of new pharmaceuticals targeting MRGPRX2 for various therapeutic applications .
Mécanisme D'action
MrgprX2 antagonist-2 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, tryptase, and cytokines, which are responsible for allergic and inflammatory responses. The inhibition of MRGPRX2 also affects downstream signaling pathways, including the phospholipase C-gamma, extracellular signal-regulated kinase 1/2, and Akt pathways .
Comparaison Avec Des Composés Similaires
MrgprX2 antagonist-2 is unique in its high selectivity and potency for the MRGPRX2 receptor. Similar compounds include other MRGPRX2 antagonists, such as:
Substance P inhibitors: These compounds inhibit the activation of MRGPRX2 by substance P, a neuropeptide involved in pain and inflammation.
Neuromuscular blocking agents: These agents can also activate MRGPRX2, leading to allergic reactions, but specific antagonists can inhibit this activation.
Flavonoids and polyphenols: Natural compounds that have shown potential in modulating MRGPRX2 activity .
Propriétés
Formule moléculaire |
C17H16F5N3O3 |
|---|---|
Poids moléculaire |
405.32 g/mol |
Nom IUPAC |
3-[4-(3,5-difluorophenoxy)pyridin-2-yl]-1-ethyl-1-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]urea |
InChI |
InChI=1S/C17H16F5N3O3/c1-2-25(9-14(26)17(20,21)22)16(27)24-15-8-12(3-4-23-15)28-13-6-10(18)5-11(19)7-13/h3-8,14,26H,2,9H2,1H3,(H,23,24,27)/t14-/m1/s1 |
Clé InChI |
LLDJFKRONQQBRH-CQSZACIVSA-N |
SMILES isomérique |
CCN(C[C@H](C(F)(F)F)O)C(=O)NC1=NC=CC(=C1)OC2=CC(=CC(=C2)F)F |
SMILES canonique |
CCN(CC(C(F)(F)F)O)C(=O)NC1=NC=CC(=C1)OC2=CC(=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


